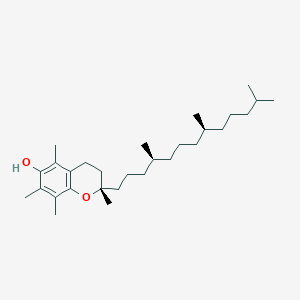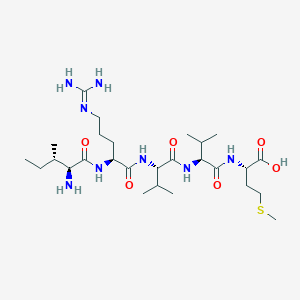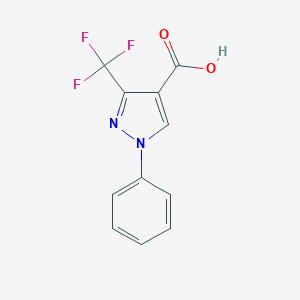
1-苯基-3-(三氟甲基)-1H-吡唑-4-羧酸
描述
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is of interest due to its potential applications in pharmaceuticals and materials science. The trifluoromethyl group and the phenyl group attached to the pyrazole ring can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized from ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Similarly, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was prepared from 4-methoxyphenylhydrazine and 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . These methods suggest that the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could also be achieved through similar cyclocondensation and functionalization strategies.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The molecular geometry and vibrational frequencies of another pyrazole compound were calculated using density functional theory (DFT), which were in good agreement with experimental data . These techniques would be applicable to determine the molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Chemical Reactions Analysis
Pyrazole derivatives undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into amides and esters through reactions with amines and alcohols . The functionalization reactions of pyrazole carboxylic acids with aminophenols have also been reported, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions indicate that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could similarly be functionalized to produce a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like the trifluoromethyl group can affect the compound's electron distribution, acidity, and reactivity. Theoretical calculations such as HOMO-LUMO energy levels and molecular electrostatic potential (MEP) can provide insights into the electronic properties of these compounds . Additionally, the thermal stability of pyrazole derivatives can be assessed using thermo gravimetric analysis . These analyses would be essential to understand the properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
科学研究应用
Structural and Spectral Studies
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are often studied for their structural and spectral properties. Research has focused on combining experimental and theoretical studies to understand the properties of these compounds. For instance, detailed investigations on the spectral and structural characteristics of related pyrazole-4-carboxylic acid derivatives have provided insights into their molecular structures, chemical shifts, and HOMO–LUMO energy levels, which are crucial for understanding the electronic transitions within the molecules (Viveka et al., 2016).
Synthesis and Chemical Reactions
The compound and its analogs are pivotal in various synthesis processes. Studies have shown their utility in cross-coupling reactions to obtain condensed pyrazoles, highlighting their role in the synthesis of complex molecular structures (Arbačiauskienė et al., 2011). Additionally, they serve as precursors in functionalization reactions, contributing to the formation of various compounds with potential applications in different fields (Yıldırım & Kandemirli, 2006).
Fluorescent Dyes and Sensing Applications
Derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been used in the development of highly fluorescent dyes. These compounds, known for their bright fluorescence and weak bases properties, show potential in sensing applications, especially in environments with strongly acidic fluorophores (Wrona-Piotrowicz et al., 2022).
Antibacterial Properties
The antibacterial activity of compounds derived from pyrazole-4-carboxylic acid has been a subject of interest. For instance, certain synthesized molecules have shown potential as antibacterial agents, highlighting the importance of functional groups in their antibacterial activity. This has opened pathways for further investigations into antibacterial agents (Hacialioğlu et al., 2019).
Material Science and NLO Applications
In the realm of material science, derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been studied for their optical nonlinearity, with some compounds showing potential for optical limiting applications. This research highlights the significant role of these compounds in the development of materials with unique optical properties (Chandrakantha et al., 2013).
安全和危害
The safety information for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRCXFCCKSUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566234 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
142818-01-7 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

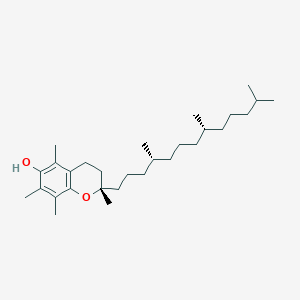
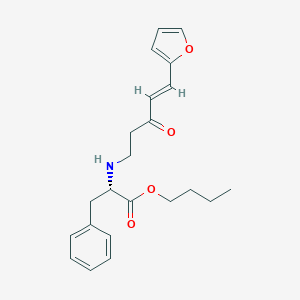
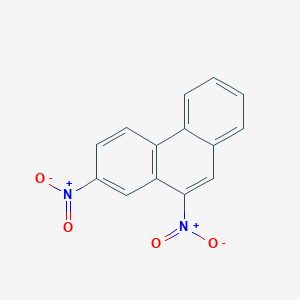
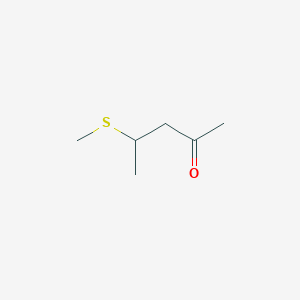
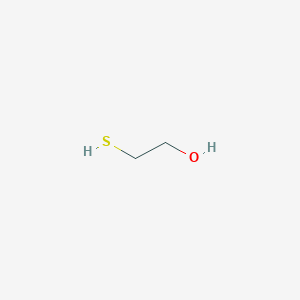
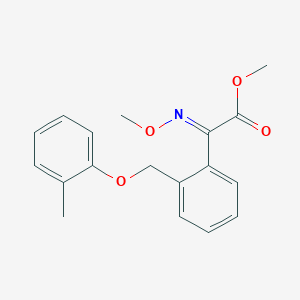
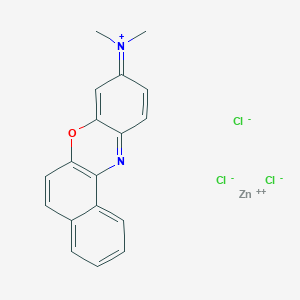
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
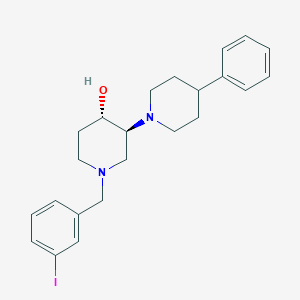
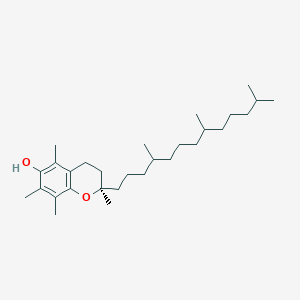
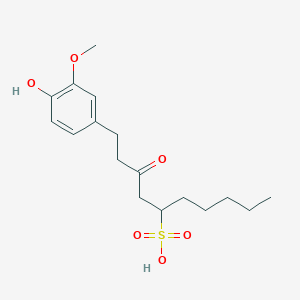
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
